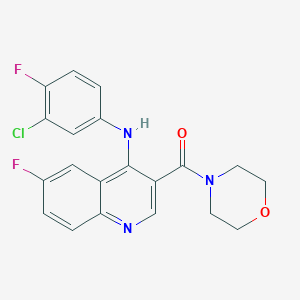

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

N-(3-Chloro-4-fluorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a chloro-fluorophenyl substituent at position 4, a fluorine atom at position 6, and a morpholine carbonyl group at position 2. The morpholine moiety enhances solubility and bioavailability, while the halogenated aromatic rings contribute to target binding affinity, likely in therapeutic contexts such as antimicrobial or kinase inhibition . This compound shares structural motifs with several analogs synthesized for drug discovery, including Gefitinib impurities and antimicrobial agents .

Properties

IUPAC Name |

[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N3O2/c21-16-10-13(2-3-17(16)23)25-19-14-9-12(22)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYESOPCJEKJSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-chloro-4-fluoroaniline with 6-fluoroquinoline under specific conditions to form the intermediate compound. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

Reduction: Reduction reactions can be performed to modify the quinoline core or the substituents.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. For instance, it may act as a tyrosine-kinase inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Morpholine Placement: The morpholine carbonyl at position 3 distinguishes the target compound from analogs like 6n (morpholinoethyl side chain) and 35 (carboxamide-linked morpholine) .

Antimicrobial Activity

- Compound 35 () exhibits multi-stage antimicrobial activity attributed to its difluoropyrrolidinyl and morpholinopropyl groups, which disrupt bacterial membranes . The target compound’s morpholine carbonyl may offer similar advantages but requires empirical validation.

- Compound 5 () showed moderate activity against Gram-positive bacteria (MIC = 2–8 μg/mL), likely due to its trifluoromethyl-benzyloxy group enhancing membrane penetration .

Solubility and Bioavailability

- The morpholine carbonyl in the target compound improves aqueous solubility compared to non-polar substituents (e.g., compound 5’s benzyloxy group) .

- Gefitinib Impurity 13’s higher molecular weight (574.09 vs.

Contradictions and Limitations

- Activity vs. Structure : While compound 35’s antimicrobial activity is linked to its difluoropyrrolidinyl group , the target compound’s morpholine carbonyl may prioritize kinase inhibition over antimicrobial effects.

- Synthetic Yields : Brominated analogs () show lower yields (~53%) compared to methoxy derivatives (81.1% in compound 5), suggesting fluorine’s stability may favor the target compound’s scalability .

Biological Activity

N-(3-Chloro-4-fluorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of a chloro and a fluorine substituent on the phenyl ring, alongside a morpholine moiety that enhances its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives. The compound has been evaluated against various cancer cell lines. For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects on human tumor cell lines, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.1 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 7.3 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 6.5 | Disruption of mitochondrial membrane potential |

These results suggest that this compound may induce apoptosis and inhibit tumor growth through multiple pathways.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties, particularly its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Research findings indicate that this compound demonstrates a mixed-type inhibition against AChE with an IC50 value of 1.76 µM, showcasing a higher selectivity for AChE over butyrylcholinesterase (BChE), which is beneficial in minimizing side effects associated with broad-spectrum cholinesterase inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

- Cell Cycle Arrest : It interferes with key regulatory proteins involved in the cell cycle, preventing cancer cells from proliferating.

- Cholinergic Modulation : By inhibiting AChE, it increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive functions.

Case Studies

Several studies have explored the efficacy of this compound in vivo:

- Study on Tumor Models : In xenograft models using human breast cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.

- Neuroprotective Studies : In models of induced neurodegeneration, treatment with the compound improved cognitive performance in behavioral tests and reduced markers of oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.